3,4-Dimethylpentanoic acid physical properties
3,4-Dimethylpentanoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3,4-Dimethylpentanoic Acid
Introduction
3,4-Dimethylpentanoic acid (CAS No. 3302-06-5) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂.[1][2] As a derivative of pentanoic acid, it features methyl groups at the third and fourth carbon positions, a structural motif that imparts distinct physical and chemical characteristics compared to its linear isomers.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty polymers where branched aliphatic structures are desired.[3] Understanding its physical properties is paramount for professionals in research and drug development, as these parameters govern its handling, reactivity, purification, and formulation. This guide provides a detailed examination of these properties, grounded in established data and scientific principles.
Core Physical Properties Summary
The fundamental physical properties of 3,4-Dimethylpentanoic acid are summarized below. These values represent a synthesis of data from various chemical repositories and should be considered in the context of the specific experimental conditions under which they were measured.
| Property | Value | Source(s) |
| CAS Number | 3302-06-5 | [1][4][5] |
| Molecular Formula | C₇H₁₄O₂ | [1][2][5] |
| Molecular Weight | 130.18 g/mol | [1][4][6] |
| Appearance | Colorless liquid with a pungent odor | [4] |
| Boiling Point | 210.9 °C at 760 mmHg109 °C at 14 mmHg | [1][4][7][3] |
| Melting Point | -40 °C | [4] |
| Density | 0.933 g/cm³0.921 g/cm³ at 25 °C | [1][4][7][3] |
| Flash Point | 94.5 °C | [1][4][7] |
| Water Solubility | Log₁₀(WS) = -1.37 (low solubility) | [1][8] |
| Refractive Index | 1.429 | [4][7] |
| Acidity (pKa) | 4.80 ± 0.10 (Predicted) | [4] |
| Vapor Pressure | 0.0741 mmHg at 25 °C | [4] |
| LogP (Octanol/Water) | 1.753 (Predicted) | [7][8] |
Detailed Analysis of Physical Properties
Molecular Structure and Identity
3,4-Dimethylpentanoic acid, also known as 3,4-dimethylvaleric acid, is structurally defined by a five-carbon pentanoic acid chain with two methyl branches.[4] Its IUPAC name is 3,4-dimethylpentanoic acid and its unique structure is unambiguously identified by the CAS Registry Number 3302-06-5.[1][5] The molecular weight is approximately 130.18 g/mol .[1] The presence of these alkyl branches significantly influences its physical properties. Unlike its linear isomer, heptanoic acid, the branching in 3,4-dimethylpentanoic acid disrupts intermolecular van der Waals forces and affects molecular packing, which typically results in a lower melting point and altered viscosity.
Thermal Properties
Boiling Point: The normal boiling point is reported as 210.9 °C at atmospheric pressure (760 mmHg).[1][4] This relatively high value is a hallmark of carboxylic acids and is a direct consequence of strong intermolecular hydrogen bonding. As illustrated in the diagram below, carboxylic acids form stable cyclic dimers in the liquid and vapor phases, effectively doubling the molecular weight and requiring significantly more energy to overcome the intermolecular forces for vaporization. A boiling point of 109 °C at a reduced pressure of 14 mmHg is also reported, which is a critical parameter for purification via vacuum distillation.[3]
Melting Point: A melting point of -40 °C has been reported, indicating that the compound is a liquid under standard laboratory conditions.[4] The branched structure interferes with the formation of a stable crystal lattice, thereby lowering the melting point compared to linear fatty acids of similar molecular weight. It is worth noting that some databases list the melting point as not available, which may reflect a lack of experimentally verified data in those specific collections.[4][9]
Flash Point: The flash point is consistently reported as 94.5 °C.[1][4][7] This is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[1] This property is crucial for establishing safe handling and storage protocols, classifying the compound as a combustible liquid but not highly flammable.
Caption: Intermolecular hydrogen bonding forming a stable dimer.
Density and Solubility
The density is reported as 0.933 g/cm³ and 0.921 g/cm³ at 25 °C.[1][3] These values are consistent for a branched aliphatic acid and indicate it is slightly less dense than water. The molecule's solubility is dictated by its amphiphilic character. The polar carboxylic acid group can engage in hydrogen bonding, while the seven-carbon aliphatic chain is nonpolar and hydrophobic. Consequently, its solubility in water is low, as quantified by a logarithmic water solubility (log₁₀WS) of -1.37.[1][8] Conversely, it is soluble in many organic solvents.[4] The octanol-water partition coefficient (LogP) of 1.753 further indicates its preference for nonpolar environments.[7][8]
Acidity
The predicted pKa is approximately 4.80.[4] This value is typical for short-chain carboxylic acids and reflects the equilibrium of the acid dissociation in water. It signifies that 3,4-Dimethylpentanoic acid is a weak acid, a property that is fundamental to its reactivity, its use as a catalyst, and its pH-dependent behavior in biological and chemical systems.
Experimental Protocol: Determination of Normal Boiling Point
Objective: To experimentally verify the normal boiling point of 3,4-Dimethylpentanoic acid using the distillation method.
Scientific Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For a pure substance, this transition occurs at a constant temperature, which is a characteristic physical property. This protocol employs simple distillation, a robust method for determining this property for thermally stable liquids.
Materials & Apparatus:
-
3,4-Dimethylpentanoic acid (≥95% purity)
-
Round-bottom distillation flask (50 mL)
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Liebig condenser
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Distillation head (still head) with thermometer adapter
-
Calibrated thermometer (-10 to 250 °C)
-
Receiving flask
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Heating mantle with variable controller
-
Boiling chips
-
Clamps and stands to secure the apparatus
-
Barometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Place 15-20 mL of 3,4-Dimethylpentanoic acid and 2-3 boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Begin heating the flask gently using the heating mantle. Increase the temperature gradually to achieve a steady boiling rate, with the condensate dripping from the condenser at a rate of approximately 1-2 drops per second.
-
Equilibrium and Measurement: Allow the system to reach thermal equilibrium. This is indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing.
-
Data Recording: Record the constant temperature at which the liquid distills. This is the observed boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a pressure-temperature nomograph or the Clausius-Clapeyron relation.
-
Shutdown: Once the measurement is complete, turn off and lower the heating mantle, and allow the apparatus to cool to room temperature before disassembly.
Self-Validation and Trustworthiness:
-
Purity: Using a high-purity sample minimizes boiling point elevation or depression caused by impurities.
-
Stable Plateau: A stable temperature reading during distillation confirms that a pure substance is boiling and that the system is at equilibrium.
-
Pressure Correction: Correcting for atmospheric pressure ensures the value is standardized and comparable to literature values.
-
Safety: The procedure must be conducted in a fume hood due to the compound's pungent odor and potential respiratory irritation.[6] According to GHS classifications, the compound may cause skin and serious eye irritation, necessitating the use of appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
References
-
LookChem. (n.d.). Cas 3302-06-5, 3,4-DIMETHYLPENTANOIC ACID. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3,4-dimethylpentanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 3,4-Dimethylpentanoic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,4-Dimethylpentanoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). 3,4-Dimethylpentanoic acid - Chemical & Physical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethylpentanoic acid. PubChem Compound Summary for CID 226113. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3,4-Dimethylpentanoic acid. PubChem Compound Summary for CID 13538955. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,4-dimethylpentanoic acid (C7H14O2). Retrieved from [Link]
-
NIST. (n.d.). 3,4-Dimethylpentanoic acid. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4,4-dimethylpentanoic acid. Retrieved from [Link]
Sources
- 1. Buy 3,4-Dimethylpentanoic acid | 3302-06-5 [smolecule.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 3,4-Dimethylpentanoic acid [myskinrecipes.com]
- 4. lookchem.com [lookchem.com]
- 5. 3,4-dimethylpentanoic acid [webbook.nist.gov]
- 6. 3,4-Dimethylpentanoic acid | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 3,4-Dimethylpentanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemsynthesis.com [chemsynthesis.com]
